molecular formula C6H8N2OS B13555344 Benzenesulfonoimidamide

Benzenesulfonoimidamide

Cat. No.: B13555344
M. Wt: 156.21 g/mol
InChI Key: WXBRXIHIUCXZGZ-UHFFFAOYSA-N
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Description

Benzenesulfonoimidamide is an organosulfur compound with the molecular formula C6H8N2OS. It is a derivative of sulfonimidamide, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonoimidamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction typically proceeds as follows:

  • Reaction with Ammonia: : Benzenesulfonyl chloride reacts with ammonia in the presence of a base such as pyridine to yield this compound. [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ]

  • Reaction with Amines: : Benzenesulfonyl chloride can also react with primary or secondary amines to form this compound derivatives. [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHR} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonoimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines, which are valuable intermediates in organic synthesis.

    Reduction: Reduction of this compound can yield sulfonamides or other reduced sulfur-containing compounds.

    Substitution: The sulfonyl group in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Benzenesulfonoimidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds, including sulfonimidates and sulfoximines.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents due to their ability to inhibit specific enzymes and pathways.

    Industry: It is utilized in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of benzenesulfonoimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, this compound derivatives can inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects on cancer cells. The compound’s sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Benzenesulfonoimidamide can be compared with other similar compounds, such as sulfonamides and sulfoximines:

    Sulfonamides: These compounds contain a sulfonyl group attached to an amine. They are widely used as antibiotics and enzyme inhibitors.

    Sulfoximines: These compounds have a sulfonyl group attached to an imine. They are valuable intermediates in organic synthesis and have applications in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a sulfonyl group with an imidamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in research and industry .

Similar Compounds

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

(aminosulfonimidoyl)benzene

InChI

InChI=1S/C6H8N2OS/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)

InChI Key

WXBRXIHIUCXZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)N

Origin of Product

United States

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